molecular formula C14H12BrN3O4S B11550849 2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide

Cat. No.: B11550849
M. Wt: 398.23 g/mol
InChI Key: AGUYVVMKAGIBDP-FRKPEAEDSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a nitrothiophene moiety, and a hydrazide linkage, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the hydrazide linkage may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to the combination of its bromophenoxy, nitrothiophene, and hydrazide functionalities

Properties

Molecular Formula

C14H12BrN3O4S

Molecular Weight

398.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C14H12BrN3O4S/c1-9(22-12-4-2-10(15)3-5-12)14(19)17-16-7-13-6-11(8-23-13)18(20)21/h2-9H,1H3,(H,17,19)/b16-7+

InChI Key

AGUYVVMKAGIBDP-FRKPEAEDSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br

Origin of Product

United States

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